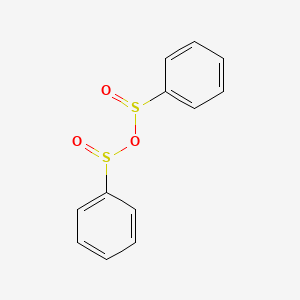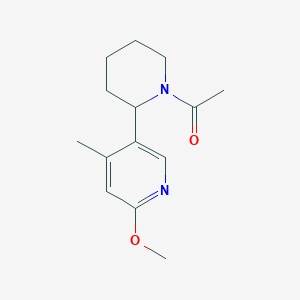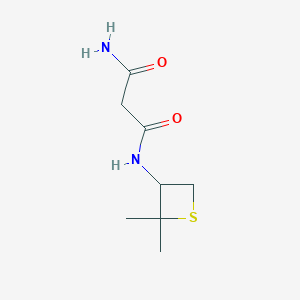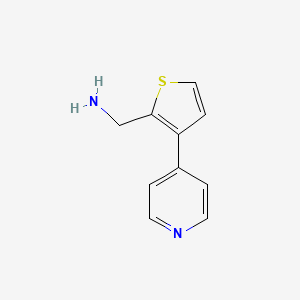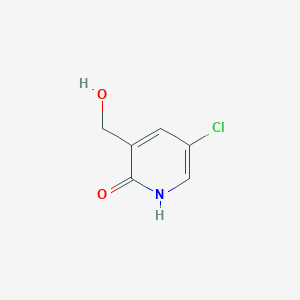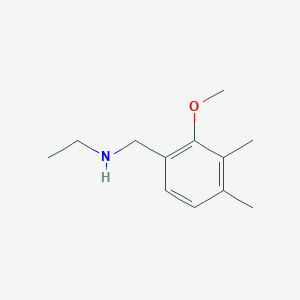
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is an organic compound with the molecular formula C12H19NO
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-methoxy-3,4-dimethylbenzaldehyde.
Reductive Amination: The primary synthetic route involves reductive amination. The benzaldehyde is reacted with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
Reduction: The benzylamine moiety can be reduced to form the corresponding alkylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the activating effect of the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-hydroxy-3,4-dimethylbenzylamine.
Reduction: Formation of N-(2-methoxy-3,4-dimethylbenzyl)ethylamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups make it a versatile building block for various chemical transformations.
Biology
In biological research, this compound can be used to study the effects of methoxy and dimethyl substitutions on the biological activity of benzylamine derivatives. It can serve as a model compound for understanding structure-activity relationships.
Medicine
Potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. The presence of the methoxy group can influence the pharmacokinetic properties of derived compounds, potentially enhancing their efficacy or bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers
Wirkmechanismus
The mechanism by which N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine exerts its effects depends on its specific application. In chemical reactions, the methoxy and dimethyl groups can influence the electron density of the aromatic ring, affecting reactivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Methoxybenzyl)ethanamine: Lacks the dimethyl substitutions, which can affect its reactivity and biological activity.
N-(3,4-Dimethylbenzyl)ethanamine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
N-(2-Methoxy-4-methylbenzyl)ethanamine: Has only one methyl group, potentially altering its chemical and biological properties.
Uniqueness
N-(2-Methoxy-3,4-dimethylbenzyl)ethanamine is unique due to the combined presence of methoxy and dimethyl groups on the benzylamine structure. This combination can significantly influence its chemical reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
N-[(2-methoxy-3,4-dimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C12H19NO/c1-5-13-8-11-7-6-9(2)10(3)12(11)14-4/h6-7,13H,5,8H2,1-4H3 |
InChI-Schlüssel |
ZHLSPPWCNWDYPT-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=C(C(=C(C=C1)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



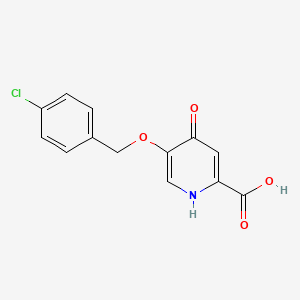
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)




